Methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Catalog No.
S2708037
CAS No.
708996-18-3
M.F
C19H23NO4S
M. Wt
361.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,...

CAS Number

708996-18-3

Product Name

Methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

IUPAC Name

methyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Molecular Formula

C19H23NO4S

Molecular Weight

361.46

InChI

InChI=1S/C19H23NO4S/c1-3-12-8-9-13(24-12)10-11-16(21)20-18-17(19(22)23-2)14-6-4-5-7-15(14)25-18/h8-9H,3-7,10-11H2,1-2H3,(H,20,21)

InChI Key

WLNIZARCCYZZGC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(O1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC

Solubility

not available
  • This compound is most likely a synthetic molecule, not found naturally.
  • It belongs to a class of molecules known as thiophene carboxylate derivatives. These can have various biological activities depending on the specific structure [].

Molecular Structure Analysis

The molecule contains several interesting features:

  • Benzo[b]thiophene core: This core structure is a bicyclic aromatic ring system containing sulfur and carbon. It forms the central core of the molecule.
  • Ester group: The presence of a methyl ester group (COOCH3) suggests the molecule may have been derived from a carboxylic acid [].
  • Amide bond: The connection between the propanamide group and the benzo[b]thiophene core is an amide bond (CONH). Amide bonds are common linkages in proteins and can participate in hydrogen bonding [].
  • Substituted furan ring: A furan ring (aromatic ring with oxygen) with an ethyl group is attached to the propanamide side chain. This substitution may influence the molecule's properties.

Chemical Reactions Analysis

  • Hydrolysis of the ester group under basic or acidic conditions could yield the corresponding carboxylic acid [].
  • Cleavage of the amide bond might be achieved under specific conditions [].

Physical And Chemical Properties Analysis

No data is available on specific properties like melting point, boiling point, or solubility.

There is no scientific literature available on the mechanism of action of this specific molecule. However, similar thiophene carboxylate derivatives can have various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. The presence of the furan ring and the amide group might further influence its biological effects, but specific research is needed for confirmation.

XLogP3

4.6

Dates

Modify: 2023-08-16

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